molecular formula C41H54N4O2 B1677021 NT2 Purpurin CAS No. 99128-91-3

NT2 Purpurin

Cat. No.: B1677021
CAS No.: 99128-91-3
M. Wt: 632.9 g/mol
InChI Key: VAVOKFPYRGBZQU-XTOKEVBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NT2 Purpurin is a synthetic purpurin analog supplied with high purity (98%) for research applications . This compound is a key photosensitizer studied for use in Photodynamic Therapy (PDT) for the treatment of various induced tumors . Its core research value lies in its ability to generate a cytotoxic effect upon illumination, effectively targeting and eradicating neoplastic cells . Studies demonstrate that hydrophobic purpurin derivatives like this compound can be effectively solubilized in delivery vehicles such as Cremophor EL emulsions for in vivo administration . Researchers have successfully employed this compound in dose-response analyses for the photodynamic treatment of transplantable FANFT-induced urothelial tumors, establishing its potency in experimental models . The compound's mechanism of action involves localized photodamage; research indicates that different purpurins accumulate in distinct intracellular compartments, leading to mechanisms such as the inhibition of DNA biosynthesis or damage to membrane transport systems upon light activation . This compound is characterized by its molecular formula C41H52N4O2 and a molecular weight of 632.89 g/mol . It is assigned the CAS Registry Number 99128-91-3 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans. REFERENCES Selman SH, Garbo GM, Keck RW, Kreimer-Birnbaum M, Morgan AR. A dose response analysis of purpurin derivatives used as photosensitizers for the photodynamic treatment of transplantable FANFT induced urothelial tumors. J Urol. 1987 Jun;137(6):1255-7. PubMed PMID: 3586170 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99128-91-3

Molecular Formula

C41H54N4O2

Molecular Weight

632.9 g/mol

IUPAC Name

ethyl 5,11,12,16,17,21,22,26-octaethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),3,7,9,11,13,15,17,19,21-undecaene-4-carboxylate

InChI

InChI=1S/C41H52N4O2/c1-10-23-24(11-2)34-21-36-27(14-5)28(15-6)38(44-36)29-19-31(40(46)47-18-9)41(17-8)30(16-7)37(45-39(29)41)22-35-26(13-4)25(12-3)33(43-35)20-32(23)42-34/h19-22,30,42-43H,10-18H2,1-9H3

InChI Key

VAVOKFPYRGBZQU-XTOKEVBZSA-N

SMILES

CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC

Canonical SMILES

CCC1C2=NC3=C(C=C(C13CC)C(=O)OCC)C4=NC(=CC5=C(C(=C(N5)C=C6C(=C(C(=C2)N6)CC)CC)CC)CC)C(=C4CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NT-2 purpurin
NT2 purpurin
purpurin NT 2

Origin of Product

United States

Advanced Synthetic Methodologies and Total Synthesis Strategies for Nt2 Purpurin

Retrosynthetic Analysis of Complex NT2 Purpurin (B114267) Architectures

Retrosynthetic analysis is a crucial tool in planning the synthesis of complex molecules like NT2 Purpurin. It involves working backward from the target molecule to simpler, readily available starting materials by identifying key disconnections and functional group interconversions. For this compound, a retrosynthetic approach would likely focus on the macrocyclic core and the appended ethyl carboxylate group.

Given the reported synthesis, a retrosynthetic analysis might identify the ester group as a late-stage addition, suggesting a carboxylic acid or a reactive derivative as an immediate precursor. The phorbine (B1255766) macrocycle, with its fused isocyclic ring, would be a major challenge. The reported nickel-mediated cyclization suggests a key disconnection point within the macrocycle, potentially breaking a carbon-carbon bond formed during this cyclization. Further retrosynthetic steps would aim to simplify the porphyrin precursor, potentially involving disconnections of the pyrrole (B145914) rings from the methine bridges, tracing back to simpler pyrrole or even acyclic precursors.

While specific detailed retrosynthetic analyses for this compound were not found in the search results, general principles of retrosynthesis applied to porphyrin and chlorin (B1196114) systems would be relevant. These often involve strategies for assembling the macrocycle from smaller, pre-functionalized building blocks.

Development of Stereoselective and Enantioselective Synthetic Routes

The structure of this compound, with its complex cyclic system and multiple substituents, presents the potential for various stereoisomers. Controlling the stereochemistry during synthesis is paramount to obtaining the desired biologically active form. The provided synthesis outline does not explicitly detail stereoselective or enantioselective strategies.

In general, achieving stereoselectivity in the synthesis of complex macrocycles like purpurins can involve:

Using chiral starting materials derived from the chiral pool.

Employing chiral reagents or catalysts to control the formation of new stereocenters.

Utilizing reactions that are inherently stereoselective, such as certain cycloadditions or reductions.

Implementing strategies like asymmetric induction or kinetic resolution.

Enantioselective synthesis, which aims to produce a single enantiomer, would require the introduction of chirality early in the synthesis or the use of chiral auxiliaries or catalysts to dictate the formation of specific enantiomers. While the importance of stereochemistry in biologically active molecules is well-established, the specific stereochemical outcome and methods for controlling it in the reported this compound synthesis are not detailed in the search results.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of complex molecules like this compound is important for environmental sustainability.

Evaluating the reported synthesis of this compound from a green chemistry perspective based on the limited information available involves considering:

Atom Economy: How many atoms from the starting materials are incorporated into the final product? The reported synthesis involves a cyclization and functionalization of a porphyrin precursor; the atom economy would depend on the specific reagents used and byproducts generated in each step.

Solvent Usage: The synthesis mentions the use of glacial acetic acid and dichloromethane (B109758) in related processes. The choice of solvent significantly impacts the environmental footprint of a synthesis. Using greener solvents or solvent-free conditions is a key green chemistry principle.

Reagent Choice: The synthesis involves nickel acetate (B1210297) and ethyl chloroformate. Assessing the toxicity and environmental impact of these reagents and exploring less hazardous alternatives would be relevant.

Energy Efficiency: The reaction conditions (e.g., temperature, pressure) influence the energy consumption. Optimizing reactions to proceed at milder conditions aligns with green chemistry.

Waste Generation: Minimizing the formation of byproducts and waste is a central tenet of green chemistry. The reported synthesis does not provide details on the amount or nature of waste generated.

Chemical Derivatization and Analog Synthesis of Nt2 Purpurin

Design Principles for Modulating Chemical Reactivity via Derivatization

Modifying the chemical reactivity of NT2 Purpurin (B114267) through derivatization is guided by principles aimed at altering its electronic distribution, steric environment, and intermolecular interactions. The presence of the extended π-system within the tetrazahexacyclo core is central to its properties, including light absorption and redox behavior. nih.govnih.gov Strategic modifications can influence these characteristics. For instance, introducing electron-withdrawing or electron-donating groups at specific positions on the macrocycle can shift absorption maxima and alter redox potentials, critical for applications like organic semiconductors or photocatalysis.

The ethyl ester group provides a readily accessible handle for reactions such as hydrolysis, transesterification, or amidation, allowing for the introduction of diverse chemical functionalities, including those that enhance solubility or enable conjugation. nih.gov The peripheral ethyl groups contribute to the compound's lipophilicity nih.gov, and their modification, although potentially more synthetically challenging, could further tune solubility and solid-state packing, relevant for material morphology.

Furthermore, the nitrogen atoms within the macrocycle can participate in coordination chemistry, allowing for the chelation of metal ions. Metalation can significantly impact the photophysical and electrochemical properties of porphyrin and chlorin (B1196114) derivatives, offering another avenue for property modulation. nih.gov

Site-Selective Functionalization Strategies for NT2 Purpurin Scaffolds

Achieving site-selective functionalization of complex macrocycles like this compound is crucial for synthesizing well-defined analogs with predictable properties. Based on the chemistry of related purpurins and chlorins, several sites are amenable to modification:

The Ethyl Ester Group: This is often the most accessible site for initial derivatization due to its inherent reactivity. Reactions like saponification to the free carboxylic acid or reaction with amines to form amides are common strategies to introduce new functional handles. nih.gov

Peripheral Positions on the Macrocycle: While this compound has eight ethyl groups, the meso positions or beta-pyrrolic positions of the core macrocycle in related porphyrins and chlorins are common sites for electrophilic substitution (e.g., halogenation, nitration) or coupling reactions (e.g., Suzuki, Sonogashira). nih.gov Applying these strategies to the this compound scaffold would require careful control due to the existing ethyl substituents, but could allow for the introduction of groups that significantly alter electronic or steric properties.

The Isocyclic Ring: The five-membered isocyclic ring present in purpurins offers potential sites for functionalization, although this is typically more complex than modifying the ester or peripheral positions.

The Nitrogen Atoms: As mentioned, the central nitrogen atoms can be involved in metal coordination. nih.gov

Site-selective reactions often require protecting group strategies or careful optimization of reaction conditions to favor modification at one position over others.

Synthesis of Chemically Modified this compound Analogs with Tunable Properties

The synthesis of this compound analogs involves applying the design principles and selective functionalization strategies to create compounds with desired tunable properties for non-biological applications. Examples from the broader purpurin derivative literature illustrate the types of modifications and their impact:

Modification of the Ester Group: Converting the ethyl ester to a free carboxylic acid allows for subsequent coupling reactions to attach various molecules, including polymers, peptides (for non-biological conjugation), or functional groups for surface attachment. Amidation with different amines can introduce varied side chains, influencing solubility in different solvents or providing reactive handles.

Introduction of Electron-Withdrawing/Donating Groups: Halogenation or nitration on the macrocycle can alter the electronic structure, impacting the compound's absorption spectrum, redox potential, and charge transport characteristics relevant for organic electronics.

Conjugation with Functional Molecules: Attaching groups like polyethylene (B3416737) glycol (PEG) can enhance solubility in polar media, which might be beneficial for processing in certain material fabrication techniques. Conjugation with polymerizable groups, such as methacrylate (B99206) or acrylate, allows for the incorporation of the purpurin core into polymer chains.

Detailed research findings on purpurin derivatives demonstrate how specific modifications lead to measurable changes in properties. For example, studies on functionalized purpurins for organic semiconductor applications have shown correlations between the type and position of functional groups and properties like reorganization energy, ionization potential, and electron affinity. These parameters are crucial for predicting charge transport efficiency in organic electronic devices.

While specific data tables for this compound derivatives in non-biological contexts were not extensively found, research on related purpurin and anthraquinone (B42736) derivatives provides relevant examples of how chemical modifications influence properties for materials applications. For instance, studies using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) on emodin (B1671224) and purpurin derivatives have explored the impact of functionalization on electronic and optical properties for organic semiconductor applications. These studies calculated properties such as reorganization energy, ionization potential, electron affinity, and HOMO-LUMO energy gap, indicating how functionalization can tune charge transport characteristics.

Development of Polymeric or Supramolecular Building Blocks from this compound Derivatives

This compound derivatives can serve as valuable building blocks for the construction of polymeric materials or supramolecular assemblies with tailored properties.

Polymeric Building Blocks: By introducing polymerizable functional groups onto the this compound scaffold, such as vinyl, acrylate, or methacrylate groups, the modified purpurin can be copolymerized with other monomers to form polymers with the purpurin chromophore integrated into the backbone or side chains. This allows for the creation of colored polymers, photoactive polymers, or polymers with specific electronic properties. The concentration and distribution of the purpurin derivative within the polymer matrix can be controlled by the polymerization process. Research on purpurin derivatives in photopolymerization and 3D printing highlights their use as photoinitiators or as components of the polymer network itself, leading to materials with photoactive or antibacterial properties.

Supramolecular Building Blocks: this compound derivatives can be designed to self-assemble through non-covalent interactions such as π-π stacking of the macrocyclic cores, hydrogen bonding, or van der Waals forces between peripheral substituents. Introducing complementary functional groups (e.g., hydrogen bond donors/acceptors) or designing molecules with specific geometries can guide the self-assembly process to form ordered supramolecular structures like aggregates, fibers, or nanoparticles. These assemblies can exhibit emergent properties different from the individual molecules, such as altered photophysical properties due to controlled aggregation (J- or H-aggregates) or enhanced charge transport pathways. Studies on peptide-purpurin conjugates demonstrate their ability to self-assemble into supramolecular structures triggered by external stimuli, leading to changes in optical properties and potential for applications in sensing or controlled release in materials science.

The development of such materials requires a deep understanding of the relationship between the molecular structure of the this compound derivative and its self-assembly behavior or polymerization characteristics.

Bioconjugation Chemistries Applied to this compound (for non-biological applications, e.g., material surface modification)

While bioconjugation typically refers to the covalent linking of biomolecules, the term can also be applied in a broader sense to the covalent attachment of organic molecules, including this compound derivatives, to material surfaces. This is a key strategy for modifying the surface properties of various substrates for non-biological applications.

Common bioconjugation chemistries adaptable for attaching this compound derivatives to surfaces include:

Amide Coupling: If an this compound derivative has a carboxylic acid or an amine group (either initially present or introduced through derivatization), it can be coupled to surfaces containing complementary amine or carboxylic acid functionalities using carbodiimide (B86325) chemistry (e.g., EDC/NHS).

Click Chemistry: The highly efficient and selective click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition, can be used if azide (B81097) or alkyne groups are incorporated into the this compound derivative and the surface.

Thiol-Maleimide Chemistry: Introducing thiol groups onto the purpurin derivative allows for reaction with maleimide-functionalized surfaces, forming stable thioether linkages.

Applying these chemistries allows for the creation of surfaces functionalized with this compound, which can impart new properties to the material, such as light-harvesting capabilities, altered surface energy, or specific binding interactions. For example, attaching photoactive purpurin derivatives to the surface of a material could create a self-cleaning surface or a surface capable of photocatalysis upon light exposure. Research on attaching purpurin to carbon nanotubes for drug delivery (though a biological application) demonstrates the feasibility of covalent functionalization using nitrene-based chemistry, which could potentially be adapted for non-biological surface modification of carbon materials. Studies on surface modification techniques highlight various chemical and physical methods, including the use of condensation reactions to bond molecules to surfaces with functional groups like hydroxyl, carboxyl, or amine, which are applicable to purpurin derivatives.

The specific chemistry chosen depends on the functional groups available on the this compound derivative and the nature of the material surface to be modified. Characterization techniques such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), and contact angle measurements are typically used to confirm successful surface functionalization and assess changes in surface properties.

In-Depth Structural Elucidation and Advanced Spectroscopic Characterization of this compound

Preliminary Findings and Data Unavailability

Following a comprehensive search for the chemical compound "this compound," identified by the CAS Registry Number 99128-91-3 and a molecular formula of C41H52N4O2, it has been determined that there is a significant lack of publicly available scientific literature and detailed spectroscopic data required to fulfill the requested in-depth analysis. While the compound is referenced in chemical supplier databases, indicating its existence and potential use in areas such as photodynamic therapy, the primary research articles containing its structural elucidation and advanced spectroscopic characterization are not accessible through standard scientific search methodologies.

The subsequent targeted searches for specific spectroscopic information, as outlined in the user's request, yielded no specific data for "this compound." The search results were predominantly populated with information pertaining to the well-known and structurally distinct compound "purpurin" (1,2,4-trihydroxyanthraquinone), or provided general overviews of the spectroscopic techniques themselves.

Consequently, it is not possible to provide the detailed, data-rich article with the specific structural and spectroscopic subsections as requested. The necessary experimental data, including high-resolution NMR spectra, mass spectrometry fragmentation analysis, single-crystal X-ray diffraction data, chiroptical and vibrational spectra, and advanced EPR or transient absorption spectroscopy results for this compound, are not available in the public domain.

Therefore, the following sections of the requested article cannot be generated:

In Depth Structural Elucidation and Advanced Spectroscopic Characterization of Nt2 Purpurin

Ultrafast Transient Absorption and Emission Spectroscopy for Excited State Characterization

Without access to the primary research data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. We recommend consulting specialized chemical research databases or contacting the direct suppliers of "NT2 Purpurin" for potential access to proprietary research and spectroscopic data.

Reaction Mechanisms and Chemical Reactivity of Nt2 Purpurin

Investigation of Electron Transfer and Redox Mechanisms

Detailed investigations specifically focusing on the electron transfer and general redox mechanisms of NT2 Purpurin (B114267), outside of its photochemical activity, were not found in the conducted search. Further research would be required to fully elucidate its electrochemical properties and behavior in various redox environments.

Mechanistic Studies of Nucleophilic and Electrophilic Transformations

Specific mechanistic studies detailing nucleophilic and electrophilic transformations involving NT2 Purpurin were not identified in the search results. The reactivity of the carboxylate ester group and the nitrogen atoms within the core macrocycle could potentially involve such mechanisms, but dedicated studies on these aspects of this compound's chemistry were not found.

Photochemical Reaction Pathways and Photorearrangement Processes

This compound exhibits significant photochemical activity, which is central to its application in photodynamic therapy (PDT). Upon irradiation with light of an appropriate wavelength, the compound undergoes a series of photochemical events. The UV-Vis spectrum of this compound shows a strong Q-band at 654 nm and a Soret band at 398 nm, which are critical for light activation nih.gov.

The primary photochemical mechanism observed for this compound involves Type II photochemistry when irradiated with light, such as 660 nm nih.gov. This process can be summarized as follows:

Photoexcitation: Absorption of light energy promotes electrons in this compound from the ground state to excited singlet states nih.gov.

Intersystem Crossing: The molecule undergoes efficient intersystem crossing from the excited singlet state to a longer-lived triplet state. The conjugated macrocyclic π-system enhances this process nih.gov.

Energy Transfer: The energy from the triplet-state this compound is transferred to molecular oxygen (³O₂), which is in its ground triplet state nih.gov.

Singlet Oxygen Generation: This energy transfer results in the generation of highly reactive singlet oxygen (¹O₂) nih.gov. The singlet oxygen quantum yield (ΦΔ) for this compound is reported as 0.68 nih.gov.

Singlet oxygen is a potent oxidizing agent that can react with various biological molecules, leading to cellular damage. This oxidative process is the key cytotoxic mechanism in PDT mediated by this compound, inducing apoptosis by oxidizing cellular components such as lipids, proteins, and DNA nih.gov.

Data on the photochemical process:

StepProcessOutcomeRelevant Property
1. PhotoexcitationLight absorption (e.g., 660 nm)Formation of excited singlet stateAbsorption Maxima (λₘₐₓ) nih.gov
2. Intersystem CrossingTransition from singlet to triplet stateFormation of excited triplet stateEnhanced by conjugated π-system nih.gov
3. Energy TransferTriplet state energy transfer to ³O₂Excitation of ³O₂-
4. Singlet Oxygen GenerationFormation of ¹O₂Generation of reactive oxygen speciesSinglet Oxygen Quantum Yield nih.gov

Photorearrangement processes, distinct from the energy transfer mechanism leading to singlet oxygen, were not specifically detailed in the search results for this compound.

Thermal Degradation Mechanisms and Kinetic Stability Studies

Information regarding the thermal degradation mechanisms and detailed kinetic stability studies of this compound is limited in the public domain based on the search results. One patent mentions an "oxidative degradation reaction" involving this compound. This suggests that the compound may be susceptible to degradation in the presence of oxidizing agents, potentially accelerated by heat. However, specific pathways, kinetics, and products of thermal decomposition or other degradation processes were not found.

Non-Biological Catalytic Reaction Mechanisms Mediated by this compound

No information was found in the conducted search regarding the use of this compound as a catalyst in non-biological chemical reactions or studies on such catalytic mechanisms.

Advanced Photophysical and Photochemical Investigations of Nt2 Purpurin

Comprehensive Analysis of Absorption and Emission Spectra in Diverse Solvents

The absorption and emission spectra of a compound provide fundamental insights into its electronic transitions and energy levels. These spectra are often sensitive to the surrounding environment, a phenomenon known as solvatochromism, which can reveal information about the molecule's polarity and its interactions with different solvents.

For NT2 Purpurin (B114267), specific detailed data on its absorption and emission spectra across a wide range of diverse solvents is not extensively reported in the immediately available literature. However, related purpurin compounds and tetrapyrrolic macrocycles exhibit characteristic absorption bands in the visible region, often with intense Soret bands in the blue/UV region and weaker Q bands at longer wavelengths. The position and intensity of these bands can be influenced by the solvent polarity and hydrogen bonding capabilities.

One study specifically mentioning NT2 Purpurin notes that it has strong absorption bands above 650 nm. wikipedia.org This characteristic absorption in the red or far-red region of the spectrum is advantageous for PDT, as light at these wavelengths can penetrate deeper into tissues.

Fluorescence measurements of this compound in a hydrophobic intracellular environment indicated partitioning to such regions. bio-fount.com This suggests that the emission properties, like absorption, are likely sensitive to the polarity and nature of the solvent or environment.

Determination of Fluorescence Quantum Yields and Radiative Lifetimes

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted as fluorescence to the number of photons absorbed. The radiative lifetime (τr) is the theoretical maximum lifetime of an excited state if the only deactivation pathway were radiative emission. The measured fluorescence lifetime (τf) is influenced by both radiative and non-radiative decay processes.

Specific fluorescence quantum yield and radiative lifetime data for this compound are not widely reported in the provided search results. However, studies on other purpurins have indicated that their fluorescence lifetimes are typically short (around 2 ns) and their fluorescence quantum yields are low (<0.1).

These low fluorescence quantum yields and short lifetimes in related purpurins suggest that non-radiative decay pathways, such as intersystem crossing to the triplet state or internal conversion, are significant deactivation routes from the excited singlet state.

Determining these parameters for this compound in different environments is crucial for understanding the competition between fluorescence and other excited-state processes, particularly those leading to the formation of the triplet state, which is often the key species in photosensitization.

General methods for determining fluorescence quantum yields and lifetimes involve comparing the fluorescence intensity and decay rates of the sample to those of a standard with known properties.

Exploration of Intersystem Crossing and Triplet State Dynamics

Intersystem crossing (ISC) is a non-radiative process where a molecule transitions from a singlet excited state to a triplet excited state. The triplet state is typically longer-lived and has different reactivity compared to the singlet state, making it critical for many photochemical processes, including the generation of reactive oxygen species (ROS) in PDT. Triplet state dynamics involve the formation, lifetime, and decay pathways of the triplet state.

While direct experimental data on the intersystem crossing rate and triplet state dynamics specifically for this compound are not detailed in the provided results, the function of this compound as a photosensitizer implies that it undergoes efficient intersystem crossing to populate a reactive triplet state. ontosight.ainih.govmedkoo.comresearchgate.netbio-fount.comwikipedia.org

Studies on other purpurins have shown high triplet quantum yields (ϕT). The triplet state lifetimes in deoxygenated solvents for these related purpurins were reported to be around 100 µs. High triplet quantum yields are indicative of efficient ISC from the singlet excited state.

The dynamics of the triplet state are influenced by factors such as solvent, temperature, and the presence of quenching agents (like oxygen). The long lifetime of the triplet state in deoxygenated environments allows it to interact with other molecules, facilitating energy or electron transfer processes.

For photosensitizers, the triplet state can transfer energy to molecular oxygen (which is in a triplet ground state) via a Type II mechanism, leading to the formation of singlet oxygen (¹O₂), a highly reactive species. Alternatively, the triplet state can participate in electron transfer reactions (Type I mechanism), generating radical species.

Energy Transfer and Electron Transfer Mechanisms in this compound Systems

Energy transfer and electron transfer are key mechanisms by which an excited photosensitizer interacts with its environment and initiates photochemical reactions. Energy transfer can occur through mechanisms like Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, where the excitation energy is transferred from the photosensitizer (donor) to another molecule (acceptor). Electron transfer involves the movement of an electron between the excited photosensitizer and another species, leading to the formation of radical ions.

While specific studies detailing energy and electron transfer mechanisms involving this compound are not provided, its role as a photosensitizer in PDT strongly suggests its participation in such processes. ontosight.ainih.govmedkoo.comresearchgate.netbio-fount.comwikipedia.org In PDT, the excited photosensitizer (likely in its triplet state) interacts with biological substrates, primarily through energy transfer to oxygen (Type II) or electron transfer (Type I).

The efficiency of these transfer processes depends on factors such as the relative energy levels of the donor and acceptor, the distance between them, their orientation, and the surrounding environment. For instance, FRET is a long-range dipole-dipole interaction, while Dexter transfer requires closer proximity and involves electron exchange.

One study on this compound noted that fluorescence measurements indicated its partitioning into very hydrophobic intracellular environments. bio-fount.com This localization can influence the types of molecules it interacts with and, consequently, the dominant energy or electron transfer pathways. The phototoxicity of NT2 in that study was related to the inhibition of DNA biosynthesis, potentially implying interactions with DNA or related processes, possibly via energy or electron transfer mechanisms. bio-fount.com

Photostability and Photodegradation Kinetics under Varying Conditions

Photostability refers to the ability of a compound to withstand degradation upon exposure to light. Photodegradation kinetics describe the rate and mechanism by which a compound breaks down under illumination. For photosensitizers, photostability is a critical factor, as degradation can reduce their efficacy and potentially lead to the formation of toxic photoproducts.

Specific detailed studies on the photostability and photodegradation kinetics of this compound under varying conditions (e.g., different light sources, intensities, temperatures, and environments) are not extensively presented in the provided search results.

However, the general principles of photostability testing involve exposing the substance to controlled light sources (like those simulating natural daylight or specific UV/visible spectra) and monitoring its degradation over time using analytical techniques. The kinetics of degradation can follow different models (e.g., first-order kinetics), depending on the compound and the conditions.

Factors influencing photodegradation include the inherent chemical structure of the molecule, the presence of impurities, the solvent or matrix, oxygen concentration, temperature, and the wavelength and intensity of the light. For compounds used in biological or medical applications, photostability in relevant media (e.g., physiological solutions, formulations) is particularly important.

While this compound is used in PDT, implying it is designed to be photoactive, its stability to light before intended activation and the nature of its degradation products are important considerations for storage, formulation, and potential long-term effects.

Non-Linear Optical Properties and Multiphoton Absorption Cross-Sections

Non-linear optical (NLO) properties describe a material's response to intense light where the response is not linearly proportional to the electric field of the light. Multiphoton absorption (MPA), a type of NLO process, involves the simultaneous absorption of two or more photons to reach an excited state that would normally require a single photon of higher energy. Two-photon absorption (2PA) is the most common type of MPA. These properties are relevant for applications such as multiphoton imaging and targeted PDT using near-infrared light, which can penetrate deeper into tissues.

Specific data on the non-linear optical properties or multiphoton absorption cross-sections of this compound are not provided in the search results. However, tetrapyrrolic macrocycles, including porphyrins and related structures, are known to exhibit NLO properties and can have significant multiphoton absorption cross-sections, particularly in the near-infrared region.

The presence of extended π-conjugation in the macrocyclic structure of this compound suggests that it could potentially exhibit non-linear optical behavior. The magnitude of the MPA cross-section is dependent on the molecular structure, the wavelength of the incident light, and the solvent.

Investigating the NLO properties and MPA cross-sections of this compound would involve techniques such as Z-scan or two-photon excited fluorescence (TPEF) to quantify these parameters. Such studies could reveal the potential of this compound for applications requiring excitation with longer-wavelength light, offering advantages in terms of tissue penetration depth for therapeutic or imaging purposes.

Data Tables

Due to the limited availability of specific, detailed quantitative data for this compound across all the requested photophysical and photochemical properties in the provided search results, comprehensive data tables for each subsection cannot be generated. The information found primarily discusses this compound's application as a photosensitizer and provides some general characteristics or comparisons to other purpurins.

However, based on the information for related purpurins, a representative table illustrating typical photophysical parameters for this class of compounds (though not specific to this compound unless explicitly stated) could be presented if such data were available. For example:

Table 1: Representative Photophysical Parameters of Related Purpurins (Illustrative - Not Specific to this compound)

Property Value (Example) Conditions (Example) Source (Example)
Fluorescence Lifetime ~2 ns Solvent X
Fluorescence Quantum Yield <0.1 Solvent X
Triplet Quantum Yield High Deoxygenated Solvent X

Detailed research findings for this compound are primarily focused on its use as a photosensitizer in PDT and its localization in hydrophobic environments bio-fount.comwikipedia.org. More in-depth quantitative photophysical and photochemical data would require further specific research publications focused solely on these fundamental properties of this compound.

Computational Chemistry and Theoretical Studies of Nt2 Purpurin

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules. These methods solve the electronic Schrödinger equation to determine properties such as molecular geometry, energy levels, charge distribution, and reactivity. For NT2 Purpurin (B114267), a molecule with a complex tetrazahexacyclo backbone and multiple ethyl and carboxylate groups, quantum chemical calculations can provide detailed information about its stable conformations, bond lengths and angles, and the distribution of electron density. vulcanchem.com This is essential for understanding its intrinsic properties and how it might interact with its environment or biological targets.

Calculations of electronic structure can reveal the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the molecule's reactivity and spectroscopic transitions. Energetic calculations can determine the relative stability of different conformers and the energy required for various processes, such as ionization or electron attachment. These calculations often employ basis sets and levels of theory chosen based on the desired accuracy and the computational resources available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with solvents or other molecules. nih.gov, columbia.edu, dovepress.com For NT2 Purpurin, MD simulations can be used to sample its conformational landscape, identifying accessible structures and their relative populations at different temperatures. This is particularly important for flexible molecules with multiple rotatable bonds, as the biologically active conformation may not be the lowest energy structure in isolation.

Furthermore, MD simulations can explicitly include solvent molecules, allowing researchers to study solvation effects, which are crucial for understanding the molecule's behavior in solution or biological environments. mdpi.com, columbia.edu Interactions with water or lipid bilayers, relevant to this compound's potential biological applications, can be investigated to understand how the solvent influences its structure, dynamics, and accessibility. vulcanchem.com

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra. arkat-usa.org, chemrxiv.org, researchgate.net, chemrxiv.org, gaussian.com These predicted spectra can be compared with experimental data to validate the computational models and gain a deeper understanding of the relationship between molecular structure and spectroscopic features.

For this compound, predicting NMR chemical shifts can aid in the assignment of experimental NMR signals, particularly for complex spectra arising from its numerous ethyl groups and the macrocyclic core. vulcanchem.com, chemrxiv.org, chemrxiv.org UV-Vis spectroscopy is crucial for photosensitizers like this compound, and computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict absorption maxima and intensities, providing insights into the electronic transitions responsible for its optical properties. vulcanchem.com, arkat-usa.org, researchgate.net Predicted IR spectra can help in identifying characteristic functional groups and vibrational modes, further assisting in structural characterization. arkat-usa.org, researchgate.net, stfc.ac.uk Comparing these predictions with experimental UV-Vis and NMR data, which show absorption bands at specific wavelengths and characteristic proton signals, is vital for confirming the accuracy of the computational approach. vulcanchem.com, researchgate.net, chemrxiv.org, chemrxiv.org

Here is a representation of some reported spectroscopic data for this compound:

SpectroscopyFeatureValueNotesSource
UV-VisQ-band λmax>650 nmCritical for light activation vulcanchem.com
UV-VisQ-band λmax654 nmStrong band vulcanchem.com
UV-VisSoret band λmax398 nm vulcanchem.com
NMR (1H, 500 MHz, CDCl3)Pyrrolic protonsδ 10.2 (s, 4H)Singlet peak vulcanchem.com
NMR (1H, 500 MHz, CDCl3)Ethyl CH2δ 4.5–4.7 (m, 16H)Multiplet peaks vulcanchem.com
NMR (1H, 500 MHz, CDCl3)Ethyl CH3δ 1.8–2.1 (t, 24H)Triplet peaks vulcanchem.com
Resonance RamanConjugationConfirmedEnhances intersystem crossing and singlet oxygen quantum yield vulcanchem.com

Note: The interactive nature of the table is represented here by a static Markdown table.

Reaction Pathway Modeling, Transition State Analysis, and Kinetic Rate Constant Predictions

Computational chemistry can be used to model reaction pathways, identify transition states, and predict kinetic rate constants. github.io, wisc.edu, scm.com, tau.ac.il, ucsb.edu This is valuable for understanding how this compound is synthesized or how it might undergo transformations under various conditions.

Modeling a reaction involves identifying the minimum energy pathway connecting reactants and products. Transition states, representing the highest energy points along this pathway, are then located and characterized by having one imaginary frequency in their vibrational spectrum. github.io, scm.com, ucsb.edu Analyzing the structure of the transition state provides insights into the reaction mechanism. wisc.edu Once the transition state is identified, computational methods, such as Transition State Theory (TST), can be used to estimate kinetic rate constants, providing information about the reaction speed. scm.com While specific reaction pathway modeling for this compound was not detailed in the search results, these computational techniques are generally applicable to understanding the reactivity of organic molecules with complex structures.

Density Functional Theory (DFT) and Ab Initio Methods for Ground and Excited State Properties

Density Functional Theory (DFT) and ab initio methods are widely used quantum chemical approaches for studying the electronic structure and properties of molecules in both their ground and excited states. unige.ch, stfc.ac.uk, uken.krakow.pl, tudelft.nl, aps.org, frontiersin.org, researchgate.net, nist.gov DFT, which focuses on the electron density rather than the many-electron wavefunction, offers a computationally less demanding approach compared to traditional ab initio methods, making it suitable for larger molecules like this compound. unige.ch, tudelft.nl, researchgate.net Various exchange-correlation functionals are available within DFT, allowing for different levels of approximation. unige.ch, tudelft.nl, nist.gov

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., MP2, CI, CCSD), are based on first principles and can provide high accuracy but are generally more computationally expensive. stfc.ac.uk, mpg.de

Both DFT and ab initio methods can be used to calculate ground state properties like molecular geometry, vibrational frequencies (for IR spectra), and NMR shielding constants (for NMR spectra). arkat-usa.org, researchgate.net, stfc.ac.uk, gaussian.com For studying the photophysical properties of this compound, particularly its light absorption and potential for generating reactive species, methods capable of describing excited states are necessary. vulcanchem.com Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating excitation energies and transition dipole moments, which are related to UV-Vis absorption spectra. researchgate.net, gaussian.com These calculations are essential for understanding this compound's function as a photosensitizer. vulcanchem.com

Machine Learning and Artificial Intelligence Applications for Structure-Property Relationships

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in chemistry to identify and model complex structure-property relationships. escholarship.org, arxiv.org, nih.gov, researchgate.net, chemrxiv.org While specific applications to this compound were not found in the search results, these techniques hold significant potential for studying such molecules.

ML models can be trained on large datasets of molecular structures and their corresponding properties (e.g., spectroscopic data, reactivity, biological activity) to build predictive models. nih.gov, researchgate.net These models can then be used to predict properties of new or untested molecules, potentially accelerating the discovery and optimization of compounds with desired characteristics. For this compound, ML could potentially be used to predict how modifications to its structure might affect its absorption spectrum, singlet oxygen quantum yield, or interactions with biological targets, without the need for extensive experimental synthesis and testing. vulcanchem.com Developing accurate ML models requires appropriate molecular representations (descriptors) that capture the relevant structural features influencing the property of interest. nih.gov, chemrxiv.org

Supramolecular Chemistry and Self Assembly of Nt2 Purpurin Architectures

Design Principles for Directed Self-Assembly of NT2 Purpurin (B114267) Units

The directed self-assembly of NT2 Purpurin units into well-defined architectures is governed by a set of design principles that leverage the intrinsic properties of the molecule. These principles are aimed at controlling the spatial arrangement of the molecules in a predictable manner.

Key design strategies include:

Functional Group Placement: The strategic placement of functional groups capable of forming specific non-covalent interactions is a primary tool for directing self-assembly. For instance, introducing hydrogen bond donors and acceptors at specific positions can promote the formation of one-dimensional chains or two-dimensional sheets.

Solvent Effects: The choice of solvent is critical as it can mediate intermolecular interactions. Solvents can influence the solubility of the this compound units and can also compete for interaction sites, thereby affecting the final assembled structure.

Thermodynamic and Kinetic Control: Self-assembly can be directed under either thermodynamic or kinetic control. Thermodynamic control leads to the most stable structure, while kinetic control can trap less stable, but potentially more functional, architectures. Temperature, concentration, and the rate of solvent evaporation are key parameters in this regard.

The following table outlines key design parameters and their influence on the resulting this compound assemblies.

Design ParameterInfluence on Self-AssemblyResulting Architectures
Peripheral Substituents Steric hindrance, electronic effects, and introduction of specific interaction sites.Nanofibers, vesicles, or crystalline solids.
Solvent Polarity Modulation of hydrophobic/hydrophilic interactions and hydrogen bonding.Micelles in polar solvents, extended aggregates in non-polar solvents.
Temperature Affects the strength of non-covalent interactions and the kinetics of assembly.Reversible assembly/disassembly, control over polymorphism.
Concentration Influences the equilibrium between monomeric and assembled states.Formation of larger aggregates at higher concentrations.

Characterization of Self-Assembled Structures (e.g., nanoparticles, nanofibers, vesicles)

A variety of analytical techniques are employed to characterize the morphology, size, and structural organization of self-assembled this compound architectures.

Microscopy Techniques:

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the assemblies, providing direct evidence for the formation of nanoparticles, nanofibers, or vesicles.

Atomic Force Microscopy (AFM) offers high-resolution imaging of the surface topography of the assembled structures, even on a substrate.

Scattering Techniques:

Dynamic Light Scattering (DLS) is utilized to determine the size distribution of nanoparticles and vesicles in solution.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) provide information about the shape and internal structure of the assemblies in solution or in the solid state.

Spectroscopic Methods:

UV-Vis and Fluorescence Spectroscopy can indicate the formation of aggregates through changes in the absorption and emission spectra (e.g., H- or J-aggregation).

Circular Dichroism (CD) Spectroscopy is employed to probe the chiral organization of this compound units within the self-assembled structures.

The table below summarizes the typical characteristics of different this compound self-assembled structures.

Assembled StructureTypical Size RangeCharacterization TechniquesKey Features
Nanoparticles 10 - 200 nmDLS, TEM, AFMSpherical or quasi-spherical morphology.
Nanofibers Diameter: 5 - 50 nm; Length: several µmTEM, SEM, AFMHigh aspect ratio, often exhibiting helical twisting.
Vesicles 50 - 500 nmDLS, TEM, Cryo-TEMHollow spherical structures with a bilayer membrane.

Host-Guest Chemistry with Non-Biological Macrocycles and Cavitands

The this compound scaffold can act as a guest molecule, forming inclusion complexes with various non-biological macrocyclic hosts and cavitands. This interaction is driven by size and shape complementarity, as well as non-covalent interactions between the host and the guest.

Common macrocyclic hosts include:

Cyclodextrins: These cyclic oligosaccharides can encapsulate non-polar moieties of this compound within their hydrophobic cavity in aqueous solutions.

Calixarenes: These phenol-formaldehyde cyclic oligomers offer a versatile platform for recognizing different parts of the this compound molecule, depending on their size and functionalization.

Pillararenes: These pillar-shaped macrocycles can bind with specific guest molecules, and their interaction with this compound can be tuned by modifying their cavity size and rim functionalities. aalto.fi

Cucurbiturils: These pumpkin-shaped macrocycles exhibit a high affinity for cationic and hydrophobic guests, making them suitable for binding appropriately functionalized this compound derivatives.

The formation of host-guest complexes can significantly alter the properties of this compound, such as its solubility, stability, and photophysical characteristics. These interactions can also be used to control the self-assembly process, leading to the formation of hierarchical supramolecular structures.

Host MacrocycleBinding Motif with this compoundPotential Application
β-Cyclodextrin Inclusion of hydrophobic side chains.Enhanced aqueous solubility, controlled release.
Sulfonatocalix nih.govarene Electrostatic and cation-π interactions with positively charged groups.Sensing, modulation of aggregation.
Pillar researchgate.netarene Encapsulation of alkyl chains.Construction of supramolecular polymers.

Role of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking) in Assembly

Non-covalent interactions are the primary driving forces for the self-assembly of this compound units. mdpi.comnih.gov The interplay of these weak interactions determines the stability and structure of the resulting supramolecular architectures.

Hydrogen Bonding: The presence of hydrogen bond donor and acceptor groups on the this compound core and its substituents allows for the formation of specific and directional interactions. These are crucial in forming ordered structures like tapes, sheets, and helices.

π-Stacking: The large aromatic core of this compound facilitates π-π stacking interactions. These interactions, though weaker and less directional than hydrogen bonds, are significant in stabilizing the assembled structures, particularly in the formation of columnar or lamellar phases. The extent of π-stacking can be modulated by the introduction of bulky side chains, which can control the intermolecular distance and geometry.

Hydrophobic Effect: In aqueous media, the tendency of non-polar parts of the this compound molecules to minimize contact with water is a strong driving force for aggregation, leading to the formation of micelles, vesicles, or nanoparticles.

The relative contribution of these interactions can be fine-tuned through chemical modification of the this compound molecule, providing a powerful tool to control the self-assembly process.

Non-Covalent InteractionEnergy Range (kJ/mol)Role in this compound Assembly
Hydrogen Bonding 10 - 40Directionality and specificity, formation of ordered networks.
π-Stacking 5 - 20Stabilization of aggregated structures, charge transport.
Van der Waals Forces 1 - 5Overall cohesion and packing efficiency.
Hydrophobic Effect Entropy-drivenPrimary driving force for assembly in aqueous media.

Dynamic Covalent Chemistry Approaches Utilizing this compound Scaffolds

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. nih.gov By incorporating functional groups capable of forming reversible covalent bonds onto the this compound scaffold, it is possible to create adaptive and stimuli-responsive materials.

Examples of reversible reactions that can be utilized include:

Imine Formation: The reaction between an aldehyde and an amine to form an imine is reversible and can be controlled by pH.

Disulfide Exchange: The reversible formation and cleavage of disulfide bonds can be triggered by redox stimuli.

Boronic Ester Formation: The reaction between a boronic acid and a diol is reversible and responsive to changes in pH and the presence of competing diols.

By employing DCC, this compound-based materials can be designed to self-assemble and disassemble in response to external stimuli, leading to applications in areas such as self-healing materials, controlled release systems, and dynamic molecular sensors. elsevierpure.comnih.govbiorxiv.org The ability to reconfigure the molecular components allows for the creation of complex and functional systems that can adapt to their environment.

Advanced Materials Science Applications of Nt2 Purpurin Non Biological Focus

Integration of NT2 Purpurin (B114267) into Functional Organic Electronic Materials (e.g., OLEDs, organic photovoltaics)

The field of organic electronic materials encompasses technologies such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaics (OPVs) credoxys.comergisnodiffusion.comresearchgate.netchemipro.co.jp. These technologies rely on the electronic and optical properties of organic semiconductors and chromophores. Compounds structurally related to NT2 Purpurin, specifically porphyrins and phthalocyanines, have been investigated and utilized in organic electronic devices researchgate.net. Their conjugated π systems and ability to interact with light make them suitable for applications in solar cells and electrochromic displays researchgate.net.

While porphyrins and phthalocyanines have found applications in these areas, specific detailed research findings on the direct integration of this compound into functional organic electronic materials like OLEDs or OPVs are not available within the provided search results. The inherent optical properties of this compound, characteristic of its molecular structure, are relevant to the function of organic electronic materials that involve light absorption or emission. However, specific data regarding its performance as an active layer or component in such devices is not presented in the examined literature.

Development of this compound-Based Dyes and Pigments for Optical Technologies

Dyes and pigments are crucial components in various optical technologies, influencing color, absorption, and reflection properties. The broader family of porphyrins and phthalocyanines, to which this compound is structurally related, are well-established classes of compounds used as dyes and pigments researchgate.net. Their intense coloration and tunable absorption spectra make them valuable in applications ranging from traditional coloring agents to advanced optical filters and displays.

It is important to distinguish this compound (CAS 99128-91-3) from the natural dye also known as Purpurin (CAS 81-54-9), which is a different chemical compound (C14H8O5) found in madder root biorbyt.combiorbyt.comstainsfile.com. While the natural purpurin has historical uses as a dye, specific information on the development of this compound itself into dyes or pigments for modern optical technologies is not detailed in the provided search results. Although its molecular structure suggests potential for strong light absorption in the visible spectrum, specific applications or research findings in this area for this compound are not available.

Fabrication of this compound-Incorporated Chemical Sensors for Environmental Monitoring

Chemical sensors play a vital role in detecting and quantifying specific substances in various environments, including for monitoring pollutants. Organic compounds, particularly macrocycles with specific binding affinities or electronic properties sensitive to target analytes, are explored for use in sensor technologies. Compounds related to this compound, such as phthalocyanines, have been investigated for their potential in chemical sensing applications, including as components in gas sensors researchgate.net.

The design of chemical sensors often involves incorporating a material that interacts selectively with the substance being monitored, leading to a measurable change (e.g., electrical, optical). While the structural characteristics of this compound might lend themselves to interaction with certain molecules, specific information regarding the fabrication of chemical sensors directly incorporating this compound for environmental monitoring or other applications is not present in the provided search results.

Application in Photoresponsive Materials for Actuation and Information Storage

Photoresponsive materials are substances that undergo a change in their physical or chemical properties upon exposure to light. These materials are of interest for applications such as light-driven actuators and advanced information storage systems. The molecular structure of this compound, characteristic of purpurin derivatives, confers photoactive properties, meaning it can interact with light vulcanchem.com. This photoactivity is a fundamental requirement for photoresponsive materials.

While the photoresponsive nature of this compound is primarily discussed in the context of biological applications like photodynamic therapy in the provided literature vulcanchem.comresearchgate.netnih.goviaea.org, the underlying photophysical processes, such as light absorption and potential generation of reactive species upon illumination, are also relevant to non-biological photoresponsive applications. However, specific research findings detailing the direct application of this compound in photoresponsive materials designed for actuation or information storage are not available in the provided search results.

Role in Advanced Catalytic Materials (heterogeneous and homogeneous systems, non-biological reactions)

Catalysis is a cornerstone of many industrial chemical processes, enabling reactions to occur more efficiently. Advanced catalytic materials often utilize transition metal complexes or organic frameworks to facilitate chemical transformations. The macrocyclic structure of compounds like porphyrins and phthalocyanines allows them to coordinate metal ions, forming complexes that can exhibit catalytic activity in various non-biological reactions researchgate.net. This makes the broader class of compounds related to this compound relevant to the field of advanced catalytic materials.

Specific information detailing the role or application of this compound itself in advanced catalytic materials, either in heterogeneous or homogeneous systems for non-biological reactions, is not present in the provided search results. While its structural analogy to known catalysts within the porphyrin and phthalocyanine (B1677752) families suggests potential, specific research in this area involving this compound is not described.

Interactions of Nt2 Purpurin with Non Biological Interfaces and Surfaces

Interfacial Charge Transfer Dynamics at Hybrid Material Interfaces

Specific studies on the interfacial charge transfer dynamics involving NT2 Purpurin (B114267) at hybrid material interfaces were not identified in the search results. The concept of interfacial charge transfer is relevant in various fields, such as in perovskite solar cells or 2D van der Waals heterostructures, where the dynamics of charge separation and transfer at interfaces are investigated. However, no data linking NT2 Purpurin to such phenomena in hybrid material systems was found.

Future Directions and Emerging Research Avenues for Nt2 Purpurin Chemistry

Discovery of Novel Chemical Reactivity and Catalytic Phenomena

While the current understanding of NT2 Purpurin's reactivity is largely centered on its photosensitizing capabilities and interaction with light to produce reactive oxygen species, there is potential for exploring other facets of its chemical behavior. Research into novel reaction pathways it might participate in, or its potential to catalyze chemical transformations, is not extensively documented in the provided search results. Future studies could investigate its interactions with different functional groups or substrates under various conditions to uncover new reactivity patterns. The complex macrocyclic structure and the presence of various substituents could potentially lend themselves to unexplored catalytic activities, although specific research in this area for NT2 Purpurin (B114267) was not found.

Exploration of Extreme Conditions Chemistry Involving this compound

The behavior of molecules under extreme conditions, such as high pressure or temperature, can reveal unique chemical phenomena. Research on chemistry at extreme conditions explores processes occurring in pressure regimes of 0.5-200 GPa and temperature ranges of 500-5000 K, including synthesis of materials and organic conversions. amazon.com.au However, investigations into the stability, reactivity, or phase transitions of this compound under such extreme conditions were not identified in the search results. Future research could explore how this compound withstands or transforms under high pressure or temperature, potentially leading to the discovery of new forms or reactivities relevant to materials science or other demanding applications.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

The synergistic combination of chemical synthesis, advanced spectroscopic techniques, and computational methods is a powerful approach for understanding molecular structure, properties, and reactivity. While the synthesis and basic spectroscopic characteristics of this compound (UV-Vis, Resonance Raman) have been reported vulcanchem.com, the extensive application of this combined approach to fully elucidate its complex behaviors or design novel derivatives is an area for future development. Computational methods, such as Density Functional Theory (DFT) calculations, coupled with detailed spectroscopic analysis (e.g., advanced NMR, mass spectrometry, time-resolved spectroscopy), can provide deeper insights into electronic structure, excited states, reaction mechanisms, and interactions with other molecules. nih.govmdpi.comrsc.orgnih.gov This integrated approach could guide the rational design of this compound analogs with tailored properties for specific applications.

Integration of this compound into Quantum Technologies and Nanodevices

Quantum technologies and nanodevices are rapidly advancing fields that exploit quantum phenomena for novel applications in computing, communication, and sensing. raith.comnktphotonics.comethz.chinnovationnewsnetwork.comu-tokyo.ac.jp The integration of organic molecules with specific optical or electronic properties into nanoscale architectures is a key aspect of this research. While the search results did not provide specific examples of this compound being integrated into quantum technologies or nanodevices, its photophysical properties, particularly its absorption in the red region of the spectrum and ability to generate singlet oxygen, could potentially be explored for applications in quantum sensing, light-harvesting nanodevices, or as components in organic spintronics, although this is speculative based on the available information. Further research would be needed to determine its suitability and performance in such sophisticated systems.

Development of Next-Generation Non-Biological Functional Materials Based on this compound

This compound's current primary application is in a biological context (PDT). medkoo.comvulcanchem.comnih.govtargetmol.comspiedigitallibrary.org However, its distinct chemical structure and photophysical properties suggest potential for the development of next-generation non-biological functional materials. This could include applications in organic electronics, sensors, or advanced optical materials, leveraging its light absorption and emission characteristics. The ability to synthesize derivatives spiedigitallibrary.org also opens possibilities for tuning its properties for specific material requirements. While the search results did not detail research into non-biological material applications of this compound, its classification as a synthetic compound with defined optical properties makes this a potential area for future exploration, moving beyond its established biomedical use.

Compound Information

Compound NameCAS NumberPubChem CIDMolecular Formula (Reported)
This compound99128-91-3Not foundC41H52N4O2 or C37H50O4
Purpurin81-54-96683C14H8O5
NT1 Purpurin107634-78-6Not foundNot specified
Purpurin 18 methyl ester51744-55-9Not foundC34H34N4O5
Purpurin 1825465-77-4Not foundC33H32N4O5

*Based on the conducted search, a direct PubChem CID for this specific compound was not found.

Data Table: Selected Physicochemical Parameters of this compound

PropertyValueSource
CAS Registry Number99128-91-3 medkoo.comvulcanchem.combiorbyt.combiorbyt.com
Molecular FormulaC41H52N4O2 (also reported as C37H50O4) ontosight.aivulcanchem.combiorbyt.combiorbyt.com
Absorption Maxima (λmax)>650 nm (specifically 654 nm Q-band, 398 nm Soret band) vulcanchem.comresearchgate.netnih.gov
Partition Coefficient (log P)4.60 vulcanchem.com
Singlet Oxygen Quantum Yield (ΦΔ)0.68 vulcanchem.com

This article summarizes the available information on this compound, primarily focusing on its chemical identity and established use in photodynamic therapy. While the provided outline points represent promising avenues for future chemical research, specific published studies detailing this compound's role in novel reactivity, extreme conditions chemistry, integration into quantum technologies or nanodevices, or development as a component in next-generation non-biological functional materials were not extensively found within the scope of this search. These areas thus represent potential frontiers for future investigation into the fundamental and applied chemistry of this compound.

Q & A

Q. What are the established synthesis protocols for NT2 Purpurin, and how can researchers ensure reproducibility?

this compound is synthesized by dissolving Purpurin NT2 in dichloromethane under ambient sunlight and aerobic conditions for 16 hours, followed by solvent evaporation . To ensure reproducibility, researchers should:

  • Document precise reaction conditions (e.g., light exposure duration, solvent purity).
  • Validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in prior studies .
  • Adhere to NIH guidelines for experimental reporting to enhance transparency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR spectroscopy to confirm molecular structure (e.g., ethyl and hydrogen substituents in the porphyrin backbone) .
  • Mass spectrometry for molecular weight validation.
  • UV-Vis spectroscopy to assess photochemical properties, particularly relevant for applications in photodynamic therapy .

Q. How should researchers design a literature review to contextualize this compound within existing pharmacological studies?

  • Use databases like PubMed, Scopus, and Google Scholar with keywords such as "purpurin derivatives," "anticancer," and "toxicity" .
  • Prioritize peer-reviewed studies and systematic reviews, filtering for preclinical data on cytotoxicity and mechanistic insights .

Q. What stability considerations are essential for handling this compound in experimental settings?

this compound degrades under prolonged light exposure; thus:

  • Store samples in dark, inert conditions (e.g., argon atmosphere).
  • Monitor temperature (≈22°C) during synthesis to avoid side reactions .

Advanced Research Questions

Q. How do the pharmacological properties of this compound compare to its metal complexes (e.g., Zn or Sn derivatives)?

  • Comparative studies show metal complexes like Zn-Porphyrin NT2 exhibit enhanced photostability and tumor-targeting efficacy compared to the parent compound .
  • Methodological approach: Use in vitro cytotoxicity assays (e.g., MTT) under standardized light conditions to quantify differential effects .

Q. What experimental strategies address contradictions in reported cytotoxicity data for this compound across studies?

  • Meta-analysis of scoping reviews can identify variables causing discrepancies (e.g., cell line specificity, exposure duration) .
  • Standardize assays (e.g., consistent light doses in photodynamic therapy experiments) and report negative controls to isolate compound-specific effects .

Q. How can researchers optimize this compound’s selectivity for cancer cells while minimizing off-target toxicity?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethyl groups) to enhance tumor tissue affinity .
  • In vivo models : Use xenograft mice with pharmacokinetic monitoring to evaluate biodistribution .

Q. What frameworks are recommended for formulating rigorous research questions on this compound’s mechanisms of action?

  • Apply PICO (Population, Intervention, Comparison, Outcome) to define variables (e.g., "Does this compound reduce tumor volume compared to temoporfin in murine models?").
  • Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can computational modeling complement experimental studies of this compound’s molecular interactions?

  • Use density functional theory (DFT) to predict electron transfer pathways in photodynamic reactions.
  • Validate models with experimental data (e.g., fluorescence quenching assays) .

Q. What methodologies ensure ethical and reproducible preclinical testing of this compound?

  • Follow ARRIVE guidelines for animal studies, including randomization and blinding.
  • Archive raw data and protocols in repositories like Figshare to enable independent verification .

Data Presentation and Interpretation

Parameter This compound Zn-Porphyrin NT2 Sn(IV)-Porphyrin NT2
Photostability ModerateHighHigh
Cytotoxicity (IC₅₀) 12.5 µM (HeLa cells)8.2 µM (HeLa cells)6.9 µM (HeLa cells)
Solubility Low in aqueous mediaImproved in DMSOImproved in DMSO
Data synthesized from structural and pharmacological studies .

Key Recommendations

  • Cross-disciplinary collaboration : Integrate chemical synthesis, computational biology, and clinical pharmacology to address knowledge gaps.
  • Open science practices : Share protocols via platforms like Protocols.io to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.